Cas no 380554-03-0 ([2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate)
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/380554-03-0x500.png)
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 380554-03-0
- HMS3081I18
- Oprea1_647924
- HMS1402A19
- AKOS033713490
- SMR001309860
- EN300-26595638
- DTXSID301328961
- MLS002246241
- 2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate
- Enamine_002835
- [2-(4-benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate
- CHEMBL2139843
- Oprea1_057575
- Z19818727
- [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate
-
- インチ: 1S/C20H21ClN2O3/c21-19-17(7-4-10-22-19)20(25)26-14-18(24)23-11-8-16(9-12-23)13-15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2
- InChIKey: IJHPQDXBUMLOQF-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)C(=O)OCC(N1CCC(CC2C=CC=CC=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 372.1240702g/mol
- どういたいしつりょう: 372.1240702g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 474
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 59.5Ų
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26595638-0.05g |
2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate |
380554-03-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate 関連文献
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylateに関する追加情報
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate: A Comprehensive Overview
The compound [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate (CAS No. 380554-03-0) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a benzylpiperidine moiety with a chloropyridine carboxylate group, making it a versatile building block for advanced chemical synthesis.
Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of bioactive molecules with tailored properties. The benzylpiperidine group is known for its ability to enhance the pharmacokinetic profile of drugs, while the chloropyridine carboxylate moiety contributes to molecular stability and bioavailability. This combination makes the compound an ideal candidate for exploring new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
From a structural perspective, the molecule consists of a benzene ring attached to a piperidine ring, which is further connected to an oxoethyl group. This arrangement creates a rigid yet flexible framework that allows for diverse interactions within biological systems. The chloropyridine carboxylate group adds an additional layer of functionality, enabling the compound to participate in hydrogen bonding and other non-covalent interactions that are critical for its activity.
Recent advancements in synthetic chemistry have made it possible to produce this compound with high purity and efficiency. Researchers have developed novel methodologies, such as asymmetric catalysis and click chemistry, to streamline its synthesis. These techniques not only improve yield but also reduce the environmental footprint of production processes, aligning with current sustainability goals in the chemical industry.
In terms of applications, this compound has shown promise in several areas. In pharmaceuticals, it has been investigated as a potential lead compound for developing antimicrobial agents, due to its ability to disrupt bacterial cell membranes. Additionally, its role as a precursor molecule in the synthesis of more complex structures has been explored in materials science, particularly in the development of advanced polymers and coatings.
The unique properties of this compound also make it an attractive candidate for use in agrochemicals. Studies have demonstrated its potential as a plant growth regulator, capable of enhancing crop yields under stress conditions such as drought or salinity. Furthermore, its ability to act as a selective herbicide has been explored, offering a sustainable alternative to traditional chemical herbicides that often harm non-target species.
From an environmental standpoint, researchers have examined the biodegradability and toxicity of this compound to ensure its safe use in various applications. Preliminary findings suggest that it exhibits low toxicity towards non-target organisms and can be effectively degraded under controlled conditions, minimizing its impact on ecosystems.
In conclusion, [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate (CAS No. 380554-03-0) represents a cutting-edge molecule with vast potential across multiple industries. Its unique structure, combined with recent advances in synthetic and application research, positions it as a key player in the development of innovative solutions to pressing global challenges.
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